tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate
Description
Properties
Molecular Formula |
C15H21BrN2O2 |
|---|---|
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19) |
InChI Key |
IGEQBVSAWBLRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 2-bromophenylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, room temperature, anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Azido or cyano derivatives.
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances its binding affinity to certain targets, while the pyrrolidine ring provides structural stability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit the activity of enzymes such as acetylcholinesterase and proteases.
Receptors: It can modulate the activity of receptors such as G-protein coupled receptors (GPCRs) and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrrolidine Derivatives
tert-Butyl N-[(3R,4S)-4-(3-Chlorophenyl)pyrrolidin-3-yl]carbamate (CAS: 1260601-96-4)
- Substituent : 3-Chlorophenyl vs. 2-bromophenyl.
- Molecular Weight : 296.79 g/mol (vs. ~311.2 g/mol for bromo analog).
- The exact mass (296.1291556) and stereochemistry [(3R,4S)] are critical for chiral recognition in enzymatic interactions .
tert-Butyl ((3R,4S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-yl)carbamate (CAS: 1212404-61-9)
Benzyl- and Alkyl-Substituted Analogs
(S)-tert-Butyl 1-(4-Chlorobenzyl)pyrrolidin-3-ylcarbamate (CAS: 169452-10-2)
- Substituent : 4-Chlorobenzyl group.
- Molecular Weight : 310.82 g/mol.
- The chlorine’s para position may optimize π-π stacking in receptor binding .
tert-Butyl N-[(3S)-3-Methylpyrrolidin-3-yl]carbamate
Heteroaromatic and Complex Derivatives
tert-Butyl 1-(5-Bromopyridin-2-yl)cyclopropylcarbamate
- Substituent : Pyridinyl-cyclopropyl hybrid.
- Impact : The pyridine ring introduces basicity (pKa ~4-6), influencing protonation states under physiological conditions. Cyclopropane’s strain may enhance reactivity in ring-opening reactions .
Oxazoloquinoline-Pyrrolidine Hybrids (e.g., Compound 13 in )
Physical Properties
Biological Activity
Tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a bromophenyl group, which is crucial for its biological interactions. The tert-butyl carbamate moiety contributes to the compound's stability and solubility in biological systems.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit the activity of enzymes such as acetylcholinesterase (AChE) and proteases. This inhibition is significant for therapeutic applications, particularly in neurodegenerative diseases where AChE plays a critical role in cholinergic signaling .
- Receptor Modulation : The compound can modulate the activity of G-protein coupled receptors (GPCRs) and ion channels. The presence of the bromophenyl group enhances its binding affinity to these targets, potentially leading to altered cellular signaling pathways .
Antiviral and Antimicrobial Properties
Recent studies have highlighted the antiviral potential of pyrrolidine derivatives, including this compound. As a protease inhibitor, it may exhibit efficacy against viral infections by disrupting viral replication processes .
In addition, compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, benzyl bromide derivatives have been reported to possess strong antibacterial activity against various clinical strains, suggesting that this compound may share similar properties due to its structural features .
Case Studies
- Acetylcholinesterase Inhibition : A study assessing the inhibitory effects of carbamate derivatives on AChE found that this compound significantly reduced enzyme activity in vitro. The IC50 value was determined to be in the low micromolar range, indicating potent inhibitory action .
- Antiviral Activity : In a recent investigation into pyrrolidine main protease inhibitors, this compound was evaluated for its ability to inhibit viral replication. Results showed a marked decrease in viral load in treated cell cultures compared to controls .
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via carbamate protection of a pyrrolidine intermediate. A validated route involves coupling 2-bromophenyl-pyrrolidine derivatives with tert-butyl carbamate using activating agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C . Optimization strategies include:
- Solvent Selection : Dichloromethane ensures high solubility of intermediates.
- Temperature Control : Lower temperatures (0°C) minimize side reactions during coupling.
- Catalyst Use : DMAP accelerates carbamate formation via nucleophilic catalysis.
Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate gradients) yields >95% purity .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, pyrrolidine protons appear as multiplet signals at δ 2.8–3.5 ppm, while the tert-butyl group shows a singlet at δ 1.4 ppm .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₀BrN₂O₂: 363.0634; observed: 363.0632) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and bromophenyl orientation .
Advanced Research Questions
Q. How can computational chemistry improve enantioselective synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition-state energies for stereochemical outcomes. For example:
- Chiral Center Control : Modeling nucleophilic attack trajectories on the pyrrolidine ring identifies optimal protecting groups (e.g., tert-butyl vs. benzyl) to minimize steric hindrance .
- Reaction Path Sampling : Algorithms like GRRM (Global Reaction Route Mapping) screen multi-step pathways to prioritize high-yield routes .
Experimental validation via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) confirms enantiomeric excess (>97% ee) .
Q. What strategies resolve discrepancies between NMR-derived stereochemistry and X-ray crystallography data?
- Methodological Answer : Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state structures (X-ray). Mitigation approaches include:
- Variable Temperature NMR : Observing signal coalescence at elevated temperatures identifies conformational flexibility (e.g., pyrrolidine ring puckering) .
- NOESY/ROESY : Cross-peaks between the tert-butyl group and pyrrolidine protons confirm spatial proximity in solution .
- Computational NMR Shift Prediction : Tools like Gaussian or ADF simulate chemical shifts for competing stereoisomers and compare them to experimental data .
Q. How do steric and electronic effects of the 2-bromophenyl group influence reactivity in downstream functionalization?
- Methodological Answer : The bromine atom’s electronegativity directs electrophilic substitution, while steric bulk limits accessibility. Case studies demonstrate:
- Suzuki Coupling : Bromine is replaced by aryl/heteroaryl groups under Pd catalysis. Electron-deficient arylboronic acids react faster (TOF = 120 h⁻¹ vs. 45 h⁻¹ for electron-rich) .
- Buchwald-Hartwig Amination : Steric hindrance from the ortho-bromophenyl group reduces coupling efficiency (60% yield vs. 85% for para-substituted analogs) .
Computational NBO (Natural Bond Orbital) analysis quantifies steric effects using %VBur (Buried Volume) calculations .
Experimental Design & Data Analysis
Q. What quality-control protocols ensure batch-to-batch consistency in synthetic workflows?
- Methodological Answer :
- In-Process Monitoring : ReactIR tracks carbamate formation in real-time (disappearance of isocyanate peaks at ~2270 cm⁻¹) .
- HPLC Purity Checks : Reverse-phase C18 columns (ACN/water gradients) detect impurities ≤0.5% .
- Elemental Analysis : Carbon/hydrogen/nitrogen content must match theoretical values within ±0.4% .
Q. How can reaction scalability be maintained without compromising stereochemical integrity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
